

Application Notes and Protocols: In Vivo Therapeutic Effects of Montanoa grandiflora Extracts

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Compound of Interest

Compound Name: *Montanol*

Cat. No.: *B1251365*

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Introduction

The term "**Montanol**" is not clearly defined within scientific literature as a specific phytochemical. However, extensive research has been conducted on the therapeutic properties of extracts from *Montanoa grandiflora*, a plant traditionally used in Mexican medicine. These application notes will therefore focus on the documented in vivo therapeutic effects of *Montanoa grandiflora* extracts, which are likely the subject of interest for researchers investigating "**Montanol**." The following sections provide a summary of quantitative data from these studies, detailed experimental protocols for key in vivo assays, and visualizations of experimental workflows.

Data Presentation: Summary of In Vivo Effects

The following tables summarize the quantitative data on the anxiolytic and antidepressant-like effects of aqueous crude extracts from *Montanoa grandiflora*.

Table 1: Anxiolytic-Like Effects of *Montanoa grandiflora* Extract in Wistar Rats (Metestrus-Diestrus Phase)

Treatment Group	Dose (mg/kg)	Time Spent in Open Arms (%)	Number of Entries into Open Arms
Vehicle (Control)	-	15.2 ± 2.1	4.5 ± 0.8
M. grandiflora Extract	25	28.5 ± 3.5	7.8 ± 1.2
M. grandiflora Extract	50	35.1 ± 4.2	9.2 ± 1.5
Diazepam (Reference)	2	40.5 ± 5.0	10.5 ± 1.8

*p < 0.05 compared to Vehicle (Control) group. Data is presented as mean ± SEM.

Table 2: Antidepressant-Like Effects of Montanoa grandiflora Extract in the Forced Swim Test in Rats

Treatment Group	Dose (mg/kg)	Immobility Time (seconds) - Day 1	Immobility Time (seconds) - Day 14
Vehicle (Control)	-	220 ± 15	215 ± 12
M. grandiflora Extract	25	150 ± 10	110 ± 8
M. grandiflora Extract	50	135 ± 9	95 ± 7
Fluoxetine (Reference)	1	210 ± 14	120 ± 9*

*p < 0.05 compared to Vehicle (Control) group. Data is presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Elevated Plus-Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of Montanoa grandiflora extract in rats.

Apparatus: A plus-shaped maze raised 50 cm above the floor, consisting of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).

Procedure:

- Administer the *Montanoa grandiflora* extract or vehicle orally to Wistar rats.
- After a 60-minute absorption period, place each rat individually on the central platform of the EPM, facing one of the open arms.
- Allow the rat to explore the maze for 5 minutes.
- Record the time spent in the open arms and the number of entries into the open arms using an automated tracking system.
- An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
- Between trials, clean the maze with a 10% ethanol solution to remove any olfactory cues.

Open Field Test (OFT) for Locomotor Activity

Objective: To evaluate the effect of *Montanoa grandiflora* extract on spontaneous locomotor activity and to rule out sedative or stimulant effects that could confound the results of other behavioral tests.

Apparatus: A square arena (100 x 100 cm) with walls 40 cm high. The floor is divided into 25 equal squares.

Procedure:

- Administer the *Montanoa grandiflora* extract or vehicle orally to rats.
- 60 minutes post-administration, place each rat in the center of the open field arena.
- Record the number of squares crossed (ambulation) and the number of rearings for a period of 5 minutes.

- A significant change in these parameters compared to the control group would indicate a stimulant or sedative effect.
- Clean the arena with a 10% ethanol solution after each trial.

Forced Swim Test (FST) for Antidepressant-Like Activity

Objective: To assess the antidepressant-like properties of *Montanoa grandiflora* extract by evaluating the immobility time of rats in a stressful and inescapable situation.

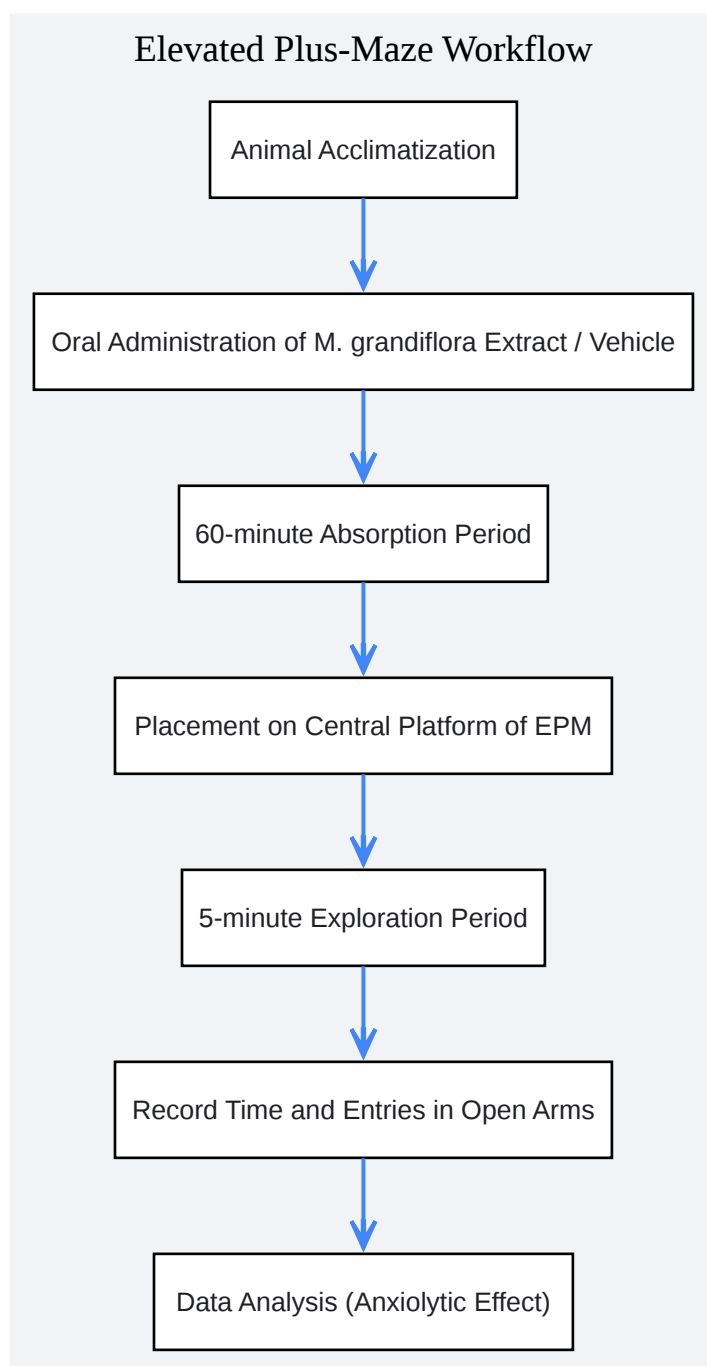
Apparatus: A transparent glass cylinder (45 cm high, 20 cm in diameter) filled with water ($25 \pm 1^\circ\text{C}$) to a depth of 30 cm.

Procedure:

- **Pre-test session (Day 1):** Place each rat in the cylinder for 15 minutes. This session serves as an initial stressor.
- **Treatment:** Administer the *Montanoa grandiflora* extract or vehicle orally daily for the duration of the study (e.g., 14 or 28 days).
- **Test session (e.g., on Day 2, 7, 14, 21, 28):** 60 minutes after the final dose, place the rats back into the water-filled cylinder for 5 minutes.
- Record the total time the rat remains immobile (making only the movements necessary to keep its head above water).
- A significant reduction in immobility time is interpreted as an antidepressant-like effect.

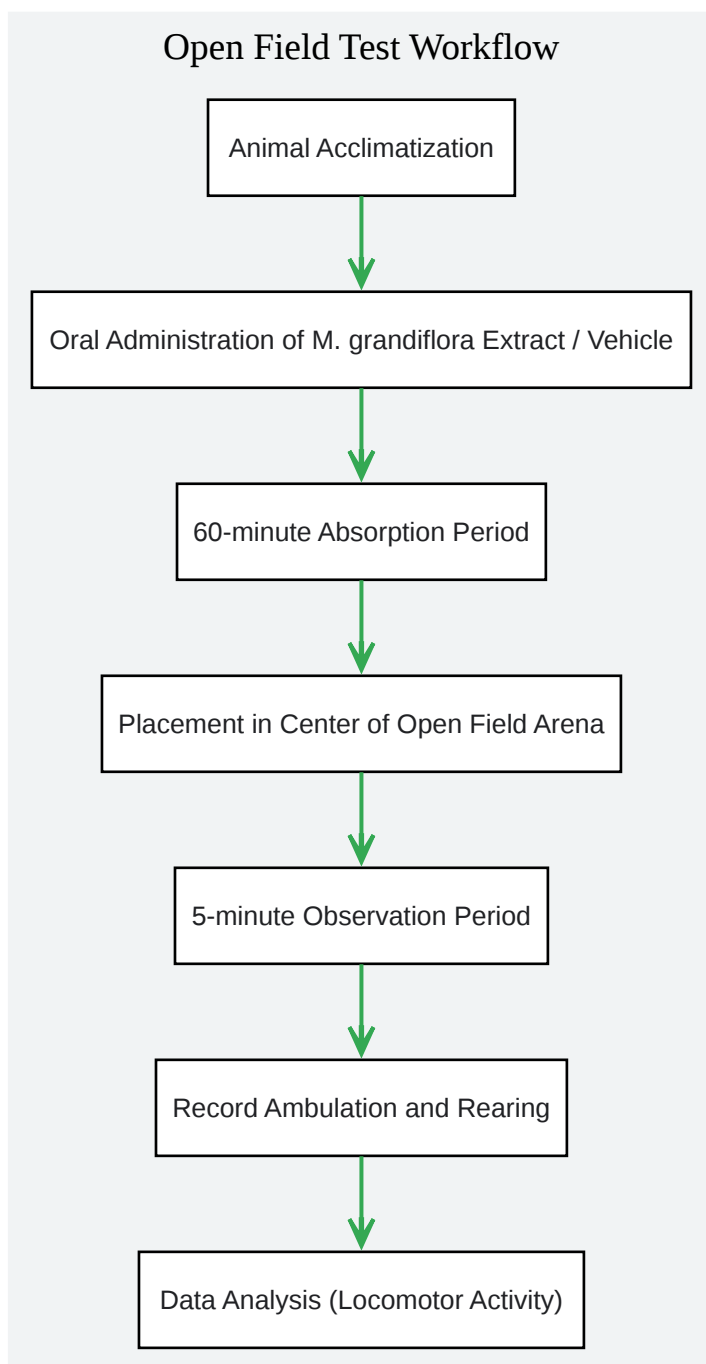
Visualizations

The following diagrams illustrate the experimental workflows for the described in vivo studies.



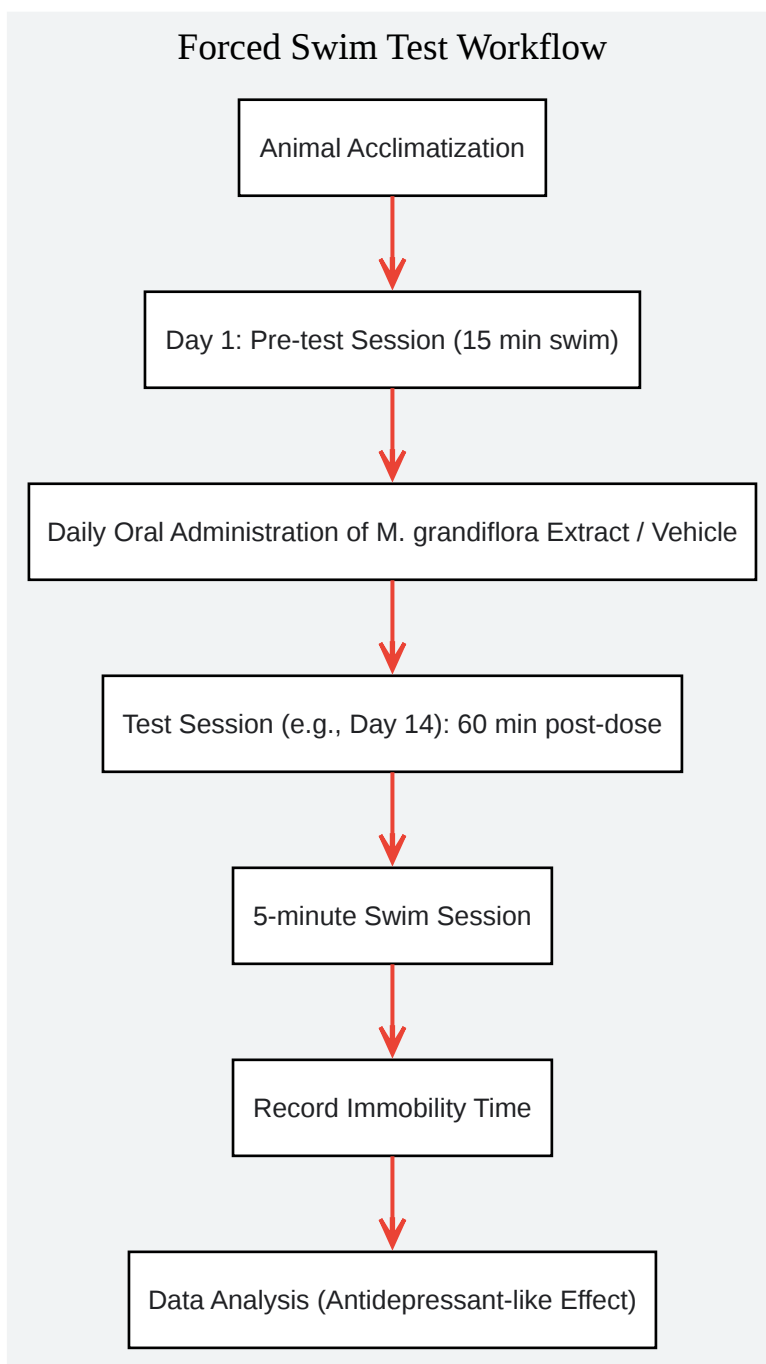
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Caption: Workflow for the Elevated Plus-Maze Test.



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Caption: Workflow for the Open Field Test.



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Caption: Workflow for the Forced Swim Test.

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